methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate
Overview
Description
Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is a white or off-white crystalline solid and is primarily used as a plant growth regulator due to its structural similarity to natural auxins .
Scientific Research Applications
Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.
Biology: Acts as a plant growth regulator, mimicking the action of natural auxins.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Used in the formulation of agricultural products to enhance plant growth and development
Future Directions
The future directions for the study of this compound could include further investigation into its chemical properties, potential applications, and safety profile. Additionally, more research could be conducted to explore its derivatives and their potential uses, such as the chemoprotective effects of MMINA .
Mechanism of Action
Target of Action
Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate, also known as Methyl 5-methoxy-2-methyl-1H-indole-3-acetate, is an indole derivative . Indole derivatives are known to have a broad spectrum of biological activities and can bind with high affinity to multiple receptors . They are important types of molecules in cell biology and play a significant role in the treatment of various disorders .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, they have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that they can interact with and influence a wide range of biochemical pathways.
Pharmacokinetics
The physiochemical properties of similar indole derivatives suggest that they could have good drug-like properties .
Result of Action
Some indole derivatives have been found to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit polymerization of tubulin .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known that the compound is a plant growth regulator and plays a role in plant growth and development . This suggests that its action could be influenced by factors such as light, temperature, and the presence of other plant hormones.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-methoxy-2-methylindole.
Acylation: The indole derivative undergoes acylation with an appropriate acylating agent to introduce the acetyl group.
Esterification: The resulting intermediate is then esterified using methanol in the presence of an acid catalyst to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of 5-methoxy-2-methyl-1H-indole-3-acetic acid.
Reduction: Formation of 5-methoxy-2-methyl-1H-indole-3-ylmethanol.
Substitution: Formation of various substituted indole derivatives depending on the electrophile used.
Comparison with Similar Compounds
Indole-3-acetic acid: A natural auxin with similar plant growth-regulating properties.
5-Methoxy-2-methyl-1H-indole-3-acetic acid: Another synthetic auxin with comparable biological activities
Uniqueness: Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate is unique due to its specific structural modifications, which enhance its stability and efficacy as a plant growth regulator. Its methoxy and methyl groups provide additional steric and electronic effects, making it more effective in certain applications compared to its analogs .
Properties
IUPAC Name |
methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8-10(7-13(15)17-3)11-6-9(16-2)4-5-12(11)14-8/h4-6,14H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUNCKSXPPDNRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40226782 | |
Record name | Methyl 5-methoxy-2-methyl-1H-indole-3-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40226782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7588-36-5 | |
Record name | 5-Methoxy-2-methylindole-3-acetic acid methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7588-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-methoxy-2-methyl-1H-indole-3-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007588365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 5-methoxy-2-methyl-1H-indole-3-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40226782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5-methoxy-2-methyl-1H-indole-3-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.635 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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